5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one hydrochloride - 1187830-79-0

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one hydrochloride

Catalog Number: EVT-1674039
CAS Number: 1187830-79-0
Molecular Formula: C7H10ClN3O
Molecular Weight: 187.63 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Condensation Reactions: These methods often involve reacting substituted pyrimidines or pyridines with appropriate building blocks to construct the pyrido[4,3-d]pyrimidine core. For example, the reaction of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate with morpholine-4-carboxamidine has been employed to synthesize pyrido[3,4-d]pyrimidines. []
  • Cyclization Reactions: Intramolecular cyclization reactions provide another versatile route for building the desired heterocyclic system. For instance, solid acid-catalyzed domino cyclization reactions have been utilized to synthesize 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one derivatives in a regio- and diastereoselective manner. []
  • Multi-step Syntheses: In some cases, a combination of reactions, including protection, deprotection, and functional group transformations, might be employed to achieve the synthesis of specific 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one derivatives. This is exemplified by the multi-step synthesis of 6-aza-5,8,10-trideaza analogues of tetrahydrofolic acid and tetrahydroaminopterin. []
Chemical Reactions Analysis
  • N-Alkylation: The nitrogen atoms in the pyrimidine and pyridine rings can be alkylated to modulate the compound's properties. For example, the synthesis of 7-arylmethyl-substituted derivatives of 2-amino-2-pyrrolydin-1-yl-5,6,7,8-tetrahydropyrido-[3,4-d]pyrimidine involves N-alkylation steps. []
  • Schiff Base Formation: The carbonyl group at the 4-position of the pyrimidinone ring can react with primary amines to form Schiff bases. This reaction has been exploited to synthesize a series of 5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one schiff bases for antimycobacterial evaluation. []
  • Dehydrogenation: Under appropriate conditions, the tetrahydropyrido[4,3-d]pyrimidine core can undergo dehydrogenation to yield the corresponding aromatic pyrido[4,3-d]pyrimidine derivatives. This transformation is exemplified by the dehydrogenation of 6-azaquinazoline derivatives. []
Mechanism of Action
  • Inhibition of Enzymes: Certain derivatives have demonstrated inhibitory activity against enzymes crucial for bacterial and parasitic growth. For example, 2,4-Diamino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines have shown potent inhibition of dihydrofolate reductase, an enzyme essential for folate synthesis in microorganisms like Pneumocystis carinii and Toxoplasma gondii. []
  • Interaction with Ion Channels: Studies have shown that specific breathing stimulant compounds, including PKTHPP (which contains the 5,6,7,8-tetrahydropyrido[4,3-d]-pyrimidin-4-yl moiety), can inhibit TASK-1 and TASK-3 potassium channels. These channels play a role in regulating neuronal excitability, and their inhibition is believed to contribute to the respiratory stimulant effects. []
Applications
  • Antimicrobial Agents: Studies have explored their potential as antibacterial and antifungal agents. For instance, research has shown that some derivatives exhibit significant inhibitory activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species. [, , ]
  • Antiparasitic Agents: Research suggests their potential as antiparasitic agents, particularly against protozoan parasites. The ability of certain derivatives to inhibit dihydrofolate reductase in parasites like Pneumocystis carinii and Toxoplasma gondii highlights their potential in treating parasitic infections. []
  • Breathing Stimulants: Compounds like PKTHPP, containing the 5,6,7,8-tetrahydropyrido[4,3-d]-pyrimidin-4-yl moiety, have shown respiratory stimulant effects, potentially through the inhibition of TASK-type potassium channels. This suggests their potential application in treating respiratory disorders. []

2,4-Diamino-6-(2′-bromo-3′,4′,5′-trimethoxybenzyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Compound Description: This compound exhibited the highest activity among tested analogs against dihydrofolate reductase (DHFR) from Pneumocystis carinii, Toxoplasma gondii, and rat liver []. It demonstrated potent inhibition with IC50 values of 0.51 μM, 0.09 μM, and 0.35 μM against P. carinii, T. gondii, and rat liver enzymes, respectively. This indicates a selectivity for T. gondii DHFR over the rat liver enzyme. Despite its poor ability to form polyglutamates, its potency against both P. carinii and T. gondii enzymes surpasses that of trimethoprim, a commonly used antifolate [].

Relevance: This compound shares the core structure of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine with the target compound. The presence of a 2′-bromo-3′,4′,5′-trimethoxybenzyl substituent at the 6-position and amino groups at the 2- and 4- positions contribute to its distinct biological activity [].

2,4-Diamino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Compound Description: This compound serves as a crucial intermediate in the synthesis of various 2,4-diamino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivatives with potential antifolate activity [].

Relevance: This compound represents the core structure of the target compound, 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one hydrochloride, with the addition of amino groups at the 2- and 4- positions [].

2-Amino-6-benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one

Compound Description: This compound serves as a key precursor in the improved synthesis of 2,4-diamino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine []. This synthetic route involves protecting the N2 nitrogen with a pivaloyl group, followed by a series of reactions to introduce the desired 4-amino substituent and remove protecting groups.

Relevance: This compound shares the 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one core with the target compound. The presence of a 2-amino and a 6-benzyl substituent distinguishes it from 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one hydrochloride [].

6-Aza-5,8,10-trideaza-5,6,7,8-tetrahydrofolic acid (3) and 6-Aza-5,8,10-trideaza-5,6,7,8-tetrahydroaminopterin (4)

Compound Description: These compounds are 6-aza-5,8,10-trideaza analogues of tetrahydrofolic acid and tetrahydroaminopterin, respectively. They were synthesized to investigate the importance of the nitrogen atom at position 6 in the tetrahydropyrido[4,3-d]pyrimidine ring system for biological activity []. While compound 3 exhibited no significant biological activity, compound 4 displayed comparable activity to methotrexate as a DHFR inhibitor and tumor cell growth inhibitor []. This highlights the impact of structural modifications on biological activity within this class of compounds.

7-Benzyl-5,6,7,8-tetrahydropyrido[4′,3′:4,5]thieno [2,3-d]pyrimidin-4(3H)-ones

Compound Description: This group of compounds was efficiently synthesized using a one-pot aza-Wittig reaction followed by base-catalyzed cyclization [, ]. They are structurally similar to other pyridothienopyrimidinone derivatives investigated for their biological activities [].

Relevance: This class of compounds is related to 5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one hydrochloride through their shared pyrido[4,3-d]pyrimidin-4(3H)-one core. The key difference lies in the presence of a thieno ring fused to the pyrimidine moiety in these compounds, replacing the single nitrogen atom in the target compound [, , ].

3-substituted-7-methyl-5,6,7,8-tetrahydropyrido[4',3':4,5] thieno[2,3-d]pyrimidin-4(3H)-one (6a-k) and 3-substituted-7,2-dimethyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one (7a-k)

Compound Description: These two series of compounds, with varying substitutions at the 3-position, were synthesized and evaluated for their antibacterial and antimycobacterial activities []. Some compounds within these series exhibited promising results: 6k (MIC: 22 µM) showed potential antibacterial activity, 7d (MTB: MIC-22 µM) and 7k (MTB: MIC-11 µM) displayed potent antimycobacterial activities []. Molecular docking studies were conducted on these compounds using the crystal structure of Mycobacterium tuberculosis pantothenate synthetase (MTB-PS) to understand their interactions with the target enzyme [].

7-(phenylsulfonyl)-N-(phenyl)-5,6,7,8tetrahydropyrido[4’,3’:4,5]-thieno[2,3-d]pyrimidin-4-amine (7a-7t)

Compound Description: This series of compounds, with diverse substitutions on the phenyl rings, was synthesized and screened for their antibacterial and antifungal activities []. Many compounds in this series exhibited significant activity against both bacteria and fungi [].

Relevance: These compounds share the tetrahydropyrido[4′,3′:4,5]thieno[2,3-d]pyrimidine core with other thienopyrimidine derivatives discussed above. These compounds are differentiated by the presence of a phenylsulfonyl group at the 7-position and a phenylamino group at the 4-position [].

Properties

CAS Number

1187830-79-0

Product Name

5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one hydrochloride

IUPAC Name

5,6,7,8-tetrahydro-3H-pyrido[4,3-d]pyrimidin-4-one;hydrochloride

Molecular Formula

C7H10ClN3O

Molecular Weight

187.63 g/mol

InChI

InChI=1S/C7H9N3O.ClH/c11-7-5-3-8-2-1-6(5)9-4-10-7;/h4,8H,1-3H2,(H,9,10,11);1H

InChI Key

BGMIFTJIUKQBRT-UHFFFAOYSA-N

SMILES

C1CNCC2=C1N=CNC2=O.Cl

Canonical SMILES

C1CNCC2=C1N=CNC2=O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.